3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid
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Overview
Description
This compound is also known as (4-Oxo-4H-quinazolin-3-yl)-acetic acid . It is an alkyl chain-based PROTAC linker .
Molecular Structure Analysis
The IUPAC name of this compound is { [3- (4-oxo-3 (4H)-quinazolinyl)propanoyl]amino}acetic acid . The InChI code is 1S/C13H13N3O4/c17-11 (14-7-12 (18)19)5-6-16-8-15-10-4-2-1-3-9 (10)13 (16)20/h1-4,8H,5-7H2, (H,14,17) (H,18,19) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 275.26 .Scientific Research Applications
Antiallergic Activity
A study by LeMahieu et al. (1983) described the synthesis and evaluation of a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, including variants of the compound , for antiallergic activity. They discovered that specific substitutions at certain positions on the quinazolin ring significantly enhanced antiallergic potency in rat passive cutaneous anaphylaxis tests (LeMahieu et al., 1983).
Synthesis and Degradation Studies
Lugosi et al. (1981) developed a novel method for oxidative degradation of the side-chain of similar compounds, providing insights into chemical properties and potential applications in synthesizing haloisoxazole derivatives (Lugosi et al., 1981).
Antimicrobial Activities
El-Shenawy (2017) used a compound structurally similar to the one as a precursor for synthesizing various heterocyclic systems. This research highlighted the potential of such compounds in developing antimicrobial agents (El-Shenawy, 2017).
Biological Activities of Derivatives
Patel et al. (2010) synthesized derivatives of quinazolin-4(3H)ones and tested their antibacterial and antifungal activities. This research indicates the potential of these compounds in medical applications, particularly in combating bacterial and fungal infections (Patel et al., 2010).
Anticonvulsant Properties
Archana et al. (2002) synthesized a series of quinazolinone derivatives and tested them for anticonvulsant activity. Their findings suggest potential applications of these compounds in treating seizures and related neurological conditions (Archana et al., 2002).
Cardiovascular Applications
Russell et al. (1992) explored the cardiovascular effects of related quinazolinone derivatives, identifying certain compounds as potent renal vasodilators. This suggests potential therapeutic applications in cardiovascular diseases (Russell et al., 1992).
Mechanism of Action
Target of Action
It is noted that this compound can be used in the synthesis of protacs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound is likely related to its role as a PROTAC linker . PROTACs operate by recruiting an E3 ubiquitin ligase to a specific target protein, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its potential role in protacs, it can be inferred that it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Result of Action
As a potential component of protacs, it may contribute to the selective degradation of target proteins .
Properties
IUPAC Name |
3-[3-(4-oxoquinazolin-3-yl)propanoylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12(15-7-5-13(19)20)6-8-17-9-16-11-4-2-1-3-10(11)14(17)21/h1-4,9H,5-8H2,(H,15,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFTXLYBXLNZGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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